N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride
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Overview
Description
N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride typically involves the reaction of N-methyl aniline with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(piperidin-2-yl)methyl]aniline: Similar structure but without the dihydrochloride form.
N-methyl-N-[(piperidin-2-yl)methyl]benzylamine: Similar structure with a benzyl group instead of an aniline group.
Uniqueness
N-methyl-N-[(piperidin-2-yl)methyl]aniline dihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications in scientific research and industry .
Properties
CAS No. |
2613383-70-1 |
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Molecular Formula |
C13H22Cl2N2 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
N-methyl-N-(piperidin-2-ylmethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14-12;;/h2-4,8-9,12,14H,5-7,10-11H2,1H3;2*1H |
InChI Key |
HZHZWALFZRIMGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCCCN1)C2=CC=CC=C2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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